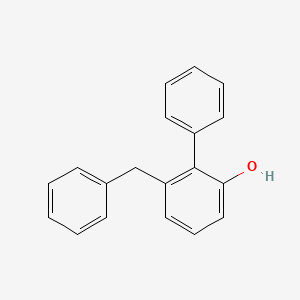

Benzylbiphenylol

Description

Structure

3D Structure

Properties

CAS No. |

183905-79-5 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

3-benzyl-2-phenylphenol |

InChI |

InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2 |

InChI Key |

BMMNUXLWZAHXNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

What are the isomers of benzylbiphenylol?

[1]

Synthetic Pathways & Mechanistic Insight

The standard synthesis involves Friedel-Crafts Benzylation .[2] The choice of catalyst and temperature significantly alters the isomer ratio (Kinetic vs. Thermodynamic control).

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2]

-

Activation: Benzyl chloride reacts with a Lewis Acid (

) or Brønsted Acid ( -

Attack: The electron-rich phenol ring attacks the electrophile.[2]

-

Re-aromatization: Loss of a proton restores aromaticity.[1]

Critical Insight: The phenyl ring (Ring B) acts as a bulky substituent. In 2-phenylphenol, the position ortho to the hydroxyl (Position 3) is flanked by the hydroxyl and the phenyl ring, making it sterically inaccessible. Therefore, substitution occurs primarily at Position 4 (para) or Position 6 (the "open" ortho site).

Synthetic Protocol (Self-Validating)

Goal: Synthesis of 4-benzyl-2-phenylphenol (Major) and 6-benzyl-2-phenylphenol (Minor).

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 2-phenylphenol in DCE under

atmosphere. -

Catalyst Addition: Add

at room temperature. Validation: Solution should darken slightly, indicating complexation.[1] -

Addition: Dropwise addition of benzyl chloride over 60 minutes. Control: Maintain temp < 40°C to minimize di-benzylation.[1]

-

Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Quench: Pour into ice-cold dilute HCl.

-

Workup: Wash organic layer with

(removes HCl) and Brine.[1] Dry over

-

Analytical Characterization & Separation

Distinguishing isomers requires techniques sensitive to symmetry and substitution patterns.[1]

HPLC Separation Protocol

Isomers of benzylbiphenylol are lipophilic and structurally similar.[1] Standard C18 columns often fail to resolve the ortho-benzyl vs para-benzyl isomers efficiently. Phenyl-Hexyl phases are superior due to

Table 1: HPLC Method Parameters

| Parameter | Setting | Rationale |

| Column | Phenyl-Hexyl (150 x 4.6mm, 3.5µm) | Maximizes selectivity via |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonates phenols to suppress ionization (peak tailing).[1] |

| Mobile Phase B | Acetonitrile | Strong organic modifier for elution.[1] |

| Gradient | 50% B to 90% B over 20 min | Shallow gradient required to separate close-eluting isomers. |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV @ 280 nm | Phenolic absorption maximum.[1] |

NMR Spectroscopy Distinction

Proton NMR (

-

2-benzyl-4-phenylphenol:

-

4-benzyl-2-phenylphenol:

-

Symmetry: Benzyl is para to the OH.

-

Key Signal: The protons ortho to the benzyl group will appear as a doublet, distinct from the complex multiplet of the phenyl ring.

-

Functional Properties & Applications

Understanding the isomerism is crucial for application performance.

-

Antimicrobial Efficacy:

-

Antioxidant Activity:

-

Sterically hindered phenols (like 2-benzyl-4-phenylphenol ) are superior radical scavengers.[1] The bulky groups flanking the hydroxyl stabilize the phenoxy radical intermediate.

-

References

-

Friedel-Crafts Alkylation Mechanism

-

Properties of 2-Phenylphenol (Parent Compound)

-

Separation of Positional Isomers (HPLC)

-

General Synthesis of Benzylphenols

Sources

- 1. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Phenylphenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to In Silico Modeling of Benzylbiphenylol Receptor Binding

Abstract: This technical guide provides a comprehensive, field-proven framework for the in silico analysis of benzylbiphenylol derivatives and their interactions with biological receptors. Moving beyond rote protocols, this document elucidates the causal reasoning behind critical methodological choices, offering a strategic workflow that mirrors a real-world drug discovery pipeline. We will navigate the entire computational cascade, from initial target preparation and high-throughput virtual screening to the dynamic refinement of lead candidates using molecular dynamics and predictive QSAR modeling. Each stage is designed as a self-validating system, ensuring the robustness and reliability of the generated data. This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the discovery and optimization of novel therapeutics.

Foundational Principles: Strategy in Computational Drug Design

The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs. In silico drug design has emerged as an indispensable strategy to mitigate these risks by providing deep molecular insights before a single compound is synthesized.[1][2] Benzylbiphenylols represent a class of non-steroidal compounds that are of significant interest for their potential to modulate various nuclear receptors and other protein targets.[3][4] Computational methods allow us to rationally design these molecules, predict their binding affinity, and understand their mechanism of action at an atomic level.[5][6]

Our approach is not a linear execution of disparate techniques but an integrated, multi-stage funnel. We begin with broad, computationally inexpensive methods to screen vast chemical spaces and progressively apply more rigorous, resource-intensive analyses to refine a small set of high-potential candidates. This strategic filtration is the cornerstone of efficient and effective computational drug discovery.

Figure 1: The integrated in silico drug discovery funnel, progressing from broad screening to refined candidate selection.

Phase 1: System Preparation - The Bedrock of Accurate Modeling

The adage "garbage in, garbage out" is acutely true in computational modeling. The accuracy of all subsequent steps is contingent upon meticulous preparation of the receptor and ligand structures. This phase is not a mere formality; it is the establishment of a chemically and structurally sound baseline for simulation.

Receptor Preparation Protocol

The goal is to transform a raw crystallographic structure (e.g., from the PDB) into a simulation-ready model. This involves correcting structural artifacts and ensuring a chemically correct environment.[7][8]

Step-by-Step Methodology:

-

Obtain and Inspect the Structure: Download the PDB file for the target receptor. Visualize the structure to identify the overall fold, location of co-crystallized ligands, water molecules, and any cofactors.[9]

-

Clean the PDB File:

-

Causality: Raw PDB files often contain experimental artifacts like multiple protein chains in the asymmetric unit, crystallographic waters, and ions that are not relevant to the binding interaction.[10] These must be removed to simplify the system and focus computational effort on the relevant biological unit.

-

Action: Delete all but one protein chain (if the biological unit is a monomer). Remove all water molecules and ions unless there is strong evidence they play a critical role in ligand binding (e.g., a "bridging" water molecule).[8]

-

-

Add Hydrogen Atoms:

-

Causality: X-ray crystallography typically does not resolve the positions of hydrogen atoms, yet they are fundamental to defining the hydrogen bond network and overall electrostatics of the binding site.[11]

-

Action: Use a molecular modeling package (e.g., Chimera, Maestro) to add hydrogens. This process should also optimize the orientation of hydroxyl groups, thiols, and histidine protonation states to maximize hydrogen bonding.

-

-

Repair Missing Residues or Loops:

-

Causality: Regions of high flexibility in a protein may not be resolved in the crystal structure, resulting in gaps. These must be modeled in to ensure the structural integrity of the protein.

-

Action: Employ loop modeling tools (e.g., Modeller) to build and refine any missing segments.[7]

-

-

Energy Minimization:

-

Causality: The process of adding hydrogens and repairing loops can introduce steric clashes or unfavorable geometries. A brief, constrained energy minimization relaxes these high-energy regions, resulting in a more physically realistic, low-energy starting conformation.

-

Action: Perform a short energy minimization run, often with heavy atoms restrained, to allow hydrogens and newly built sidechains to adjust.

-

Ligand Preparation Protocol

Preparing the benzylbiphenylol ligands is equally critical. Their 3D conformation, charge state, and tautomeric form directly influence docking outcomes.[12][13]

Step-by-Step Methodology:

-

Generate 3D Structures: Convert 2D representations (e.g., from SMILES strings or drawn in a chemical sketcher) into 3D structures.

-

Determine Protonation State:

-

Causality: The ionization state of a ligand at physiological pH (typically ~7.4) dramatically affects its ability to form electrostatic interactions and hydrogen bonds. Incorrect protonation is a common source of docking failure.

-

Action: Use tools that calculate pKa to assign the most likely protonation state at the target pH.

-

-

Enumerate Tautomers and Stereoisomers:

-

Causality: Ligands can exist in multiple tautomeric forms or, if synthesized as a racemate, as multiple stereoisomers. Each of these can have different binding properties. Screening only one form may lead to false negatives.

-

Action: Generate all relevant tautomers and stereoisomers for each ligand to ensure comprehensive screening.[14]

-

-

Assign Partial Charges:

-

Causality: The distribution of charge across the molecule dictates its electrostatic interactions with the receptor.

-

Action: Assign partial charges using a suitable force field or quantum mechanical method.

-

-

Generate Conformers (for flexible docking):

-

Causality: While many docking programs explore ligand flexibility on-the-fly, pre-generating a set of low-energy conformers can sometimes improve the efficiency and accuracy of the conformational search.

-

Action: For large libraries, this step can be computationally intensive but can be beneficial for certain docking algorithms.[14]

-

Phase 2: High-Throughput Screening & Hit Identification

With prepared structures, we can now screen our library of benzylbiphenylol derivatives to identify initial "hits"—compounds predicted to bind favorably to the target receptor.

Structure-Based Screening: Molecular Docking

Molecular docking predicts the preferred binding pose and affinity of a ligand within a receptor's active site.[15] It is a cornerstone of structure-based drug design, providing a static snapshot of the most probable interaction.[16]

Figure 2: A detailed workflow for a typical molecular docking experiment.

Experimental Protocol (using AutoDock Vina as an example):

-

Input File Conversion: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[17]

-

Grid Box Definition:

-

Causality: The docking algorithm needs a defined search space. The grid box specifies the three-dimensional volume of the binding site where the ligand will be placed and its conformation explored. A box that is too small may miss the true binding pose, while one that is too large wastes computational time.

-

Action: Define the center and dimensions of the grid box to encompass the entire binding pocket, typically centered on a known co-crystallized ligand or catalytically important residues.[18]

-

-

Configuration File Setup: Create a text file specifying the paths to the receptor and ligand, the grid box coordinates, and parameters like exhaustiveness, which controls the thoroughness of the search.[19]

-

Execution: Run the Vina executable from the command line, referencing the configuration file.

-

Analysis of Results:

-

Scoring Function: Vina will output a series of binding poses for each ligand, ranked by a scoring function (in kcal/mol). More negative scores indicate a more favorable predicted binding affinity.[20]

-

Visual Inspection: This is a critical, non-negotiable step. The top-scoring poses must be visually inspected to ensure they make chemical sense (e.g., forming hydrogen bonds, engaging in hydrophobic interactions) and do not have significant internal steric clashes.[21][22]

-

Self-Validation: A key trustworthiness check is to dock the original co-crystallized ligand back into the receptor. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[18]

-

Ligand-Based Screening: Pharmacophore Modeling

When a high-resolution receptor structure is unavailable, but a set of active ligands is known, pharmacophore modeling becomes an invaluable tool.[23] A pharmacophore is the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.[24]

Methodology:

-

Hypothesis Generation: A pharmacophore model, or hypothesis, is generated by aligning a set of structurally diverse, active benzylbiphenylol derivatives and abstracting their common chemical features.[25][26]

-

Database Screening: This hypothesis is then used as a 3D query to rapidly screen large compound databases. Molecules that can match the pharmacophore's features in a low-energy conformation are retained as hits.[15]

-

Rationale: This technique excels at "scaffold hopping"—identifying novel chemical structures that possess the correct functional features for activity, even if they are structurally dissimilar to the known actives.[24]

Phase 3: Refining the Hits - From Static Poses to Dynamic Interactions

Docking provides a valuable but static picture. The hits identified must be further scrutinized using more computationally demanding methods to understand their dynamic behavior and to build predictive models of their activity.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of every atom in the protein-ligand complex over time, providing a dynamic view of the binding event.[27]

Causality & Application:

-

Stability Assessment: MD simulations can validate a docking pose. An unstable pose will often see the ligand drift out of the binding pocket over the course of the simulation, whereas a stable pose will maintain its key interactions.

-

Binding Free Energy Calculation: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimate of binding free energy than docking scores alone.

-

Revealing Conformational Changes: MD can show how the protein and ligand adapt to each other upon binding (induced fit), which is not captured by rigid receptor docking.

High-Level Experimental Protocol (using GROMACS):

-

System Building: The top-scoring protein-ligand complex from docking is placed in a simulation box.[28][29]

-

Solvation: The box is filled with explicit water molecules to simulate the aqueous cellular environment.[30]

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and mimic physiological salt concentration.

-

Equilibration: The system undergoes a two-stage equilibration process. First, under an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.[30][31] During these steps, the protein and ligand are often restrained to allow the solvent to equilibrate around them.

-

Production Run: All restraints are removed, and the simulation is run for an extended period (tens to hundreds of nanoseconds) to collect trajectory data for analysis.

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a powerful method for building a predictive model that correlates the 3D structural features of the benzylbiphenylol derivatives with their experimentally determined biological activity.[32]

Causality & Application:

-

Predictive Modeling: A validated QSAR model can predict the activity of newly designed, unsynthesized compounds, allowing for the prioritization of synthetic efforts.

-

Mechanistic Insight: 3D-QSAR generates contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. This provides direct guidance for ligand optimization.[33]

Methodology and Self-Validation:

-

Dataset Preparation: A dataset of benzylbiphenylol analogues with a range of known biological activities (e.g., IC50 values) is required. This set is divided into a "training set" to build the model and an "external test set" to validate it.[32]

-

Molecular Alignment: All molecules in the dataset must be aligned to a common template. This is a critical step and can be based on a common substructure or aligned to a docking pose.

-

Model Generation: A statistical method (e.g., CoMFA, CoMSIA) is used to generate a mathematical equation relating the 3D fields (steric, electrostatic, etc.) to biological activity.

-

Rigorous Validation: The trustworthiness of the model is paramount. It must be validated internally (e.g., using leave-one-out cross-validation, q²) and, most importantly, externally by its ability to accurately predict the activities of the test set compounds (r²_pred).[33]

| Metric | Description | Acceptable Value |

| r² | Coefficient of determination (Training set fit) | > 0.6 |

| q² | Cross-validated r² (Internal predictivity) | > 0.5 |

| r²_pred | Predictive r² (External test set predictivity) | > 0.6 |

| Table 1: Key statistical metrics for validating the predictive power of a 3D-QSAR model. |

Data Synthesis and Candidate Selection

The final step is to integrate the data from all computational phases to select a handful of the most promising benzylbiphenylol derivatives for synthesis and experimental testing.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key Interacting Residues | MD Trajectory Stability |

| BBP-001 | -9.8 | 7.5 | His-345, Arg-412, Phe-288 | Stable H-bond with Arg-412 |

| BBP-002 | -8.5 | 6.2 | His-345, Met-285 | Unstable, drifts in pocket |

| BBP-003 | -10.2 | 8.1 | His-345, Arg-412, Asn-210 | Stable, forms new H-bond |

| BBP-Ref | -9.5 | 7.8 (Experimental) | His-345, Arg-412, Phe-288 | Stable (Reference Compound) |

| Table 2: An example of a data summary table used to compare and rank lead candidates. |

A successful candidate, like BBP-003 , would exhibit a strong docking score, maintain its binding pose with key residues throughout an MD simulation, and have a high predicted activity from a validated QSAR model. Conversely, a compound like BBP-002 , despite a reasonable docking score, would be deprioritized due to its instability in the dynamic simulation. The inclusion of a known reference compound (BBP-Ref ) provides a crucial baseline for comparison.[22]

Conclusion

The in silico modeling of benzylbiphenylol receptor binding is a multi-faceted process that, when executed strategically, provides a powerful engine for modern drug discovery. By integrating high-throughput screening methods like molecular docking and pharmacophore modeling with rigorous refinement techniques such as molecular dynamics and 3D-QSAR, researchers can navigate vast chemical spaces with precision. The emphasis on causality, meticulous preparation, and continuous self-validation at every stage ensures that the final lead candidates are not merely computational artifacts but are grounded in robust scientific reasoning, maximizing their potential for success in experimental validation and beyond.

References

-

LigQ: A Webserver to Select and Prepare Ligands for Virtual Screening. (n.d.). ACS Publications. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia School of Medicine. [Link]

-

Various Authors. (2021). How does one prepare proteins for molecular docking? Quora. [Link]

-

MaddyList. (2025). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. [Link]

-

Various Authors. (2005). A pharmacophore approach to identify receptor sites involved in ligand binding. ResearchGate. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. University of Virginia School of Medicine. [Link]

-

The Comical Anatomist. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

-

Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

Chemo-Informatics. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]

-

Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

-

Kaser, D., et al. (n.d.). Pharmacophore modeling: advances and pitfalls. PMC. [Link]

-

Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

-

Shen, J. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

-

Sliwoski, G., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

-

Kaushik, A. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC. [Link]

-

Ahmad, S., et al. (2021). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro. PMC. [Link]

-

Wei, T. (2020). How to prepare a large number of ligands for virtual screening in autodock vina? ResearchGate. [Link]

-

PatSnap. (2025). What is in silico drug discovery? Patsnap Synapse. [Link]

-

Freire, T. V. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

-

Langer, T., & Hoffmann, R. D. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. ScienceDirect. [Link]

-

SchrödingerTV. (2016). Create a Pharmacophore Hypothesis - From Active and Inactive Ligands in a Congeneric Series. YouTube. [Link]

-

Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

-

SchrödingerTV. (2016). Create a Pharmacophore Hypothesis - From Pre-Aligned Ligands. YouTube. [Link]

-

Achaiah, G., et al. (2013). Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines. PubMed. [Link]

-

Kim, S. (2017). Free ligand preparation software (Virtual screening)? ResearchGate. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

-

Shen, J. (2024). Schrodinger-Notes—Target-based Pharmacophore Modeling. J's Blog. [Link]

-

Slideshare. (n.d.). In silico drug desigining. [Link]

-

Unknown Author. (n.d.). Session 4: Introduction to in silico docking. [Link]

-

Rask-Andersen, M., et al. (2009). Structural basis for computational screening of non-steroidal androgen receptor ligands. Taylor & Francis Online. [Link]

-

SchrödingerTV. (2016). Create a Pharmacophore Hypothesis - From a Single Ligand. YouTube. [Link]

-

Schulster, D. (n.d.). Ligand-Based and Structure-Based Virtual Screening. [Link]

-

Wang, H., et al. (2012). Understanding Nuclear Receptors Using Computational Methods. PMC. [Link]

-

MolSoft LLC. (2024). Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. [Link]

-

OrganoMed. (2020). AutoDock VINA TUTORIAL || BEST FREE SOFTWARE FOR DOCKING. YouTube. [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

-

Naveed, M. (2020). Autodock Vina Tutorial | Molecular Docking for Drug Design. YouTube. [Link]

-

Rask-Andersen, M., et al. (2009). Structural basis for computational screening of non-steroidal androgen receptor ligands. Expert Opinion on Drug Discovery. [Link]

-

Choi, M. J., et al. (2013). Development of 3D-QSAR CoMSIA models for 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor type 1 (AT1) antagonists. PubMed. [Link]

-

Unknown Author. (2025). 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. [Link]

-

Unknown Author. (2025). Pharmacophore modelling and 3D-QSAR studies on antithrombotic activity of biphenyl analogues. ResearchGate. [Link]

-

Walsh Medical Media. (n.d.). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural basis for computational screening of non-steroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is in silico drug discovery? [synapse.patsnap.com]

- 6. Understanding Nuclear Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. scotchem.ac.uk [scotchem.ac.uk]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. dovepress.com [dovepress.com]

- 16. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 24. wpage.unina.it [wpage.unina.it]

- 25. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 26. m.youtube.com [m.youtube.com]

- 27. GROMACS Tutorials [mdtutorials.com]

- 28. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 29. Protein-Ligand Complex [mdtutorials.com]

- 30. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 31. m.youtube.com [m.youtube.com]

- 32. Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Development of 3D-QSAR CoMSIA models for 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor type 1 (AT1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Axial Chirality in Drug Design: A Technical Guide to Biphenyl Atropisomerism

Executive Summary

Stereoisomerism in substituted biphenyls—specifically atropisomerism —presents a unique dichotomy in drug discovery. It is either a liability (leading to unpredictable pharmacokinetics and racemization in vivo) or a design feature (enabling high-affinity, target-specific binding).

This guide provides a rigorous framework for identifying, classifying, and managing atropisomers. Moving beyond basic textbook definitions, we focus on the LaPlante Classification System , a decision-making matrix used by major pharmaceutical entities to determine whether a lead compound should be discarded, optimized as a racemate, or developed as a single enantiomer.

Mechanistic Basis: The Physics of Restricted Rotation

Unlike point chirality (stereogenic centers), atropisomerism arises from axial chirality . In biphenyl systems, this occurs when bulky ortho-substituents create a steric energy barrier (

The Energy Landscape

The stability of an atropisomer is defined by the rotational energy barrier required to pass through the planar transition state (TS).

-

Ground State: The two aryl rings are twisted (typically 60°–90°) to minimize steric clash.

-

Transition State: The rings must become coplanar (0°) to rotate. The steric clash between ortho-substituents at this planar geometry defines the barrier height.

Key Insight: A barrier of

The LaPlante Classification System

In 2011, LaPlante et al. established the industry-standard classification for atropisomers based on their half-life (

Table 1: Strategic Classification of Biphenyl Atropisomers

| Class | Half-life ( | Characteristics | Development Strategy | |

| Class 1 | Rapidly interconverting.[2] Acts as a single "average" species in NMR/HPLC. | Develop as Achiral. Treat as a single entity. No separation needed. | ||

| Class 2 | Minutes to Years | Intermediate stability.[3] Racemizes on a timescale relevant to PK/shelf-life. | High Risk. "The Danger Zone." Avoid if possible. Requires extensive stability studies. | |

| Class 3 | Highly stable. Negligible racemization over shelf-life. | Develop as Single Enantiomer. Treat as a fixed chiral drug (like a point chiral center). |

Critical Decision Point: Class 2 is the most dangerous for drug development. If a lead molecule falls here, you must either destabilize it (remove bulk to make it Class 1) or stabilize it (add bulk to make it Class 3).

Computational Prediction Workflow

Before synthesis, the rotational barrier should be predicted to avoid creating Class 2 liabilities.

Protocol: DFT Barrier Calculation

Objective: Calculate

-

Conformational Search: Generate the ground state (GS) twisted conformation.

-

Transition State Scan: Constrain the dihedral angle between the phenyl rings. Scan from

(GS) to -

Optimization:

-

Calculation:

Figure 1: Integrated workflow for predictive assessment and experimental validation of atropisomers.

Experimental Characterization Protocols

Once synthesized, the barrier must be experimentally validated. The method depends on the stability.

Method A: Variable Temperature NMR (VT-NMR)

Best for: Class 1 (Low barriers,

Principle: At high temperatures, rotation is fast (signals average). At low temperatures, rotation freezes (signals split). The "coalescence temperature" (

Step-by-Step Protocol:

-

Sample Prep: Dissolve 10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8 ).

-

Acquisition:

-

Start at 25°C. Acquire 1H NMR. Focus on diastereotopic protons (e.g., benzylic -CH2- or isopropyl methyls).

-

Increase temperature in 10°C increments up to 120°C (or solvent limit).

-

-

Analysis: Identify

where the split peaks merge into a single broad peak. -

Calculation: Use the Eyring equation approximation at coalescence:

(Where

Method B: Kinetic Racemization via Chiral HPLC

Best for: Class 2/3 (High barriers,

Principle: Isolate a single enantiomer and measure its rate of decay into the racemate at elevated temperature.

Step-by-Step Protocol:

-

Isolation: Separate enantiomers using Chiral SFC or HPLC (e.g., Chiralpak AD-H or OD-H columns).

-

Incubation:

-

Prepare 1 mg/mL solution of Enantiomer A in a non-reactive solvent (e.g., Ethanol/Heptane).

-

Aliquot into sealed vials.

-

Heat vials in a heat block at fixed temperature (e.g.,

).

-

-

Sampling: Remove one vial every 30 minutes, quench on ice, and analyze via Chiral HPLC.

-

Data Plotting: Plot

vs. time. The slope is -

Validation: Repeat at 3 different temperatures (e.g., 60°C, 70°C, 80°C) to construct an Arrhenius plot for precise

determination at 37°C.

Synthetic Strategies: Atroposelective Synthesis

For Class 3 atropisomers, you must synthesize the specific active enantiomer.

The Suzuki-Miyaura Coupling (Dominant Method)

Standard cross-couplings yield racemates. To achieve atroposelectivity , use chiral phosphine ligands that relay chirality during the reductive elimination step.

Recommended System:

-

Catalyst:

or -

Ligand: Buchwald Ligands (e.g., S-Phos derivatives) or specialized chiral bisphosphines like BINAP or KenPhos .

-

Mechanism: The bulky chiral ligand forces the incoming boronic acid to approach the palladium-aryl complex from a specific trajectory, setting the axial twist before the bond forms.

Emerging Technique: Dynamic Kinetic Resolution (DKR) If the intermediate is a Class 1 (rapidly rotating) species that can be trapped into a Class 3 product (e.g., via a "bridge" formation or lactonization), DKR can convert 100% of the material to a single atropisomer.

Regulatory & Pharmaceutical Implications

FDA/ICH Perspective

Regulatory bodies (FDA, EMA) treat stable atropisomers (Class 3) identical to compounds with point chirality.

-

Requirement: You must justify the development of a racemate.[6][7][8] If one atropisomer is active and the other is toxic/inactive, you are generally required to develop the single isomer.

-

Labeling: The stereochemistry must be defined in the IUPAC name (e.g., aR or aS, or

helicity).

Case Study: Sotorasib (AMG 510)

-

Target: KRAS G12C.

-

Structure: Contains a substituted aryl-ring system with restricted rotation.

-

Class: Class 3 .

-

Outcome: Developed as a single atropisomer. The rigid axial chirality pre-organizes the molecule to bind deep within the cryptic pocket of KRAS, improving potency and selectivity. This proves that atropisomerism can be a powerful design tool, not just a liability.

References

-

LaPlante, S. R., et al. (2011).[1] "Revealing Atropisomer Axial Chirality in Drug Discovery." Journal of Medicinal Chemistry.

-

Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

-

FDA Policy Statement. (1992).[6][7][9][10] "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." Food and Drug Administration.[6][7][10]

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition.

-

Toenjes, S. T., & Gustafson, J. L. (2018).[2] "Atropisomerism in Medicinal Chemistry: Challenges and Opportunities." Future Medicinal Chemistry.

Sources

- 1. Revealing atropisomer axial chirality in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. baranlab.org [baranlab.org]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. fda.gov [fda.gov]

Atropisomerism in Ortho-Substituted Biphenyls: A Technical Guide for Drug Development and Scientific Research

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, with profound implications for drug discovery, materials science, and asymmetric catalysis. This in-depth technical guide provides a comprehensive overview of atropisomerism in ortho-substituted biphenyls, a classic and highly relevant class of atropisomeric compounds. Tailored for researchers, scientists, and drug development professionals, this guide delves into the fundamental principles, structural requirements, and energetic considerations that govern this stereochemical phenomenon. It further presents detailed methodologies for the synthesis, resolution, and characterization of atropisomeric biphenyls, alongside a discussion of computational approaches for predicting their rotational barriers. By integrating field-proven insights with established scientific principles, this guide aims to equip the reader with the necessary knowledge to navigate the challenges and harness the opportunities presented by atropisomerism in their scientific endeavors.

Introduction: A Historical Perspective on a Rotational Puzzle

The concept of stereoisomers that are not dependent on a chiral center but rather on hindered rotation was first experimentally verified in 1922 by Christie and Kenner, who successfully resolved the enantiomers of 6,6′-dinitro-2,2′-diphenic acid.[1] This seminal work laid the foundation for the field of atropisomerism, a term derived from the Greek words "a" (not) and "tropos" (turn), literally meaning "not turning." Atropisomers are stereoisomers that can be isolated as separate species due to a high energy barrier to rotation around a single bond.[1]

While initially a curiosity of stereochemistry, the significance of atropisomerism has grown exponentially, particularly with the recognition of its prevalence in natural products, pharmaceuticals, and chiral ligands.[2][3] The differential biological activity of atropisomeric drugs has underscored the importance of understanding and controlling this form of chirality in medicinal chemistry.[2] This guide will focus on ortho-substituted biphenyls, the archetypal examples of atropisomers, to provide a detailed exploration of this fascinating stereochemical phenomenon.

The Core Principle: Hindered Rotation in Ortho-Substituted Biphenyls

In an unsubstituted biphenyl molecule, there is relatively free rotation around the central carbon-carbon single bond. However, the introduction of bulky substituents in the ortho positions (2, 2′, 6, and 6′) creates significant steric hindrance. This steric clash between the ortho substituents of the two phenyl rings restricts the rotation around the biphenyl bond, leading to the existence of stable, non-interconverting rotational isomers, or atropisomers.

For a biphenyl to exhibit atropisomerism, two conditions must be met:

-

Restricted Rotation: The energy barrier to rotation around the single bond connecting the two aryl rings must be high enough to allow for the isolation of the individual atropisomers at a given temperature. A commonly accepted threshold for the half-life of interconversion is greater than 1000 seconds.[1]

-

Presence of Chirality: The molecule must be chiral, meaning it is non-superimposable on its mirror image. In the case of ortho-substituted biphenyls, this is achieved when the substitution pattern on each ring lacks a plane of symmetry.

The diagram below illustrates the fundamental concept of hindered rotation in an ortho-substituted biphenyl, leading to two distinct, non-superimposable atropisomers (enantiomers).

Caption: Hindered rotation around the central C-C bond in an ortho-substituted biphenyl gives rise to stable atropisomers.

Structural Requirements and Energetics of Atropisomerism

The stability of atropisomers is directly related to the magnitude of the rotational energy barrier. This barrier is influenced by several structural factors:

-

Size of Ortho Substituents: This is the most critical factor. Larger ortho substituents lead to greater steric hindrance and a higher rotational barrier. The effective "size" of a substituent is not just its van der Waals radius but also its shape and conformational flexibility.

-

Number of Ortho Substituents: Increasing the number of ortho substituents from two to three, and further to four, significantly raises the rotational barrier.

-

Buttressing Effects: Substituents at the meta positions (3, 3′, 5, and 5′) can influence the orientation of the ortho substituents, a phenomenon known as the buttressing effect. A bulky meta substituent can push an adjacent ortho substituent closer to the other ring, thereby increasing the rotational barrier.

-

Bridging of the Rings: The presence of a bridge connecting the two phenyl rings can dramatically increase the rotational barrier by locking the conformation.

The rotational energy barrier (ΔG‡) can be experimentally determined using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy.[4][5][6] This involves monitoring the changes in the NMR spectrum of a sample as the temperature is varied. At low temperatures, where rotation is slow on the NMR timescale, distinct signals are observed for the different atropisomers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single averaged signal. From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation for rotation can be calculated.

Table 1: Experimental Rotational Energy Barriers for Selected Ortho-Substituted Biphenyls

| Ortho Substituents | Rotational Barrier (kcal/mol) | Reference |

| 2-Fluoro | < 8 | [4] |

| 2-Chloro | 13.1 | [4] |

| 2-Bromo | 14.2 | [4] |

| 2-Iodo | 15.4 | [4] |

| 2-Methyl | 14.5 | [4] |

| 2,2'-Dimethyl | 17.3 | [7] |

| 2,2'-Dichloro | 21.0 | [5] |

| 2,2'-Dibromo | 23.0 | [5] |

| 2,2',6,6'-Tetramethyl | > 30 | [5] |

Synthesis and Resolution of Atropisomeric Biphenyls

The preparation of enantiomerically pure atropisomeric biphenyls is a significant challenge and an active area of research. The main strategies can be broadly categorized into synthesis of the racemic mixture followed by resolution, and atroposelective synthesis.

Synthesis of Racemic Biphenyls

Several cross-coupling reactions are employed for the synthesis of the biphenyl backbone. The choice of reaction often depends on the nature and steric hindrance of the substituents.

-

Suzuki Coupling: This palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide is one of the most versatile methods for biphenyl synthesis, even for sterically hindered systems.[8]

-

Ullmann Coupling: This is a classical method involving the copper-mediated coupling of two aryl halides. While effective, it often requires harsh reaction conditions.[8]

Resolution of Racemic Biphenyls

Once the racemic mixture is obtained, the individual enantiomers can be separated through various resolution techniques.

This traditional method involves reacting the racemic biphenyl, if it contains an acidic or basic functional group, with a chiral resolving agent to form a pair of diastereomeric salts.[9] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with an acid or base to liberate the enantiomerically pure biphenyl. A well-known example is the resolution of 1,1'-bi-2-naphthol (BINOL) using a chiral amine like N-benzylcinchonidinium chloride.[10][11]

Experimental Protocol: Classical Resolution of Racemic BINOL

-

Salt Formation: Dissolve racemic BINOL and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-N-benzylcinchonidinium chloride) in a suitable solvent (e.g., acetonitrile).

-

Fractional Crystallization: Heat the solution to ensure complete dissolution and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystalline diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent and liberate the enantiomerically enriched BINOL.

-

Purification: Purify the enantiomerically enriched BINOL by recrystallization or chromatography.

-

Determination of Enantiomeric Purity: Analyze the enantiomeric excess (ee) of the resolved BINOL using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of atropisomers.[12][13] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a chiral HPLC method for the separation of atropisomeric biphenyls.

Atroposelective Synthesis

Atroposelective synthesis aims to directly produce an excess of one atropisomer over the other. This can be achieved through various strategies, including:

-

Diastereoselective Synthesis: This approach involves the use of a chiral auxiliary attached to one of the biphenyl precursors. The steric and electronic properties of the auxiliary direct the formation of the biphenyl axis in a way that favors one atropisomeric conformation. The auxiliary is then cleaved to yield the enantiomerically enriched biphenyl.[14]

-

Enantioselective Catalysis: The use of chiral catalysts to control the stereochemical outcome of the biphenyl-forming reaction is a highly attractive and rapidly developing area.[15] Chiral ligands coordinated to a metal center can create a chiral environment that favors the formation of one atropisomer.

Spectroscopic and Chiroptical Characterization

The characterization of atropisomeric biphenyls involves not only the determination of their chemical structure but also the confirmation of their axial chirality and the measurement of their enantiomeric purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of biphenyls. As mentioned earlier, variable-temperature NMR is used to determine the rotational energy barriers.[16][17]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[18][19] Enantiomers of an atropisomeric biphenyl will exhibit mirror-image CD spectra. This technique is highly sensitive to the three-dimensional structure of the molecule and can be used to assign the absolute configuration of the atropisomers by comparing experimental spectra with those predicted by theoretical calculations.

Computational Analysis of Atropisomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying atropisomerism.[20][21] DFT calculations can be used to:

-

Predict Rotational Energy Barriers: By calculating the energy of the molecule as a function of the dihedral angle between the two phenyl rings, the rotational energy profile can be generated, and the transition state energies can be determined.

-

Determine Ground State Geometries: DFT can predict the most stable conformation of the atropisomers.

-

Simulate CD Spectra: The calculated electronic transitions can be used to simulate the CD spectrum, which can then be compared with the experimental spectrum to assign the absolute configuration.

A Practical Guide to DFT Calculations of Rotational Barriers

-

Build the Biphenyl Molecule: Construct the 3D structure of the ortho-substituted biphenyl of interest using a molecular modeling software.

-

Choose a DFT Functional and Basis Set: Select an appropriate DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), cc-pVTZ). The choice will depend on the desired accuracy and available computational resources.

-

Perform a Geometry Optimization: Optimize the geometry of the molecule to find its lowest energy conformation.

-

Perform a Relaxed Potential Energy Surface Scan: Constrain the dihedral angle of the biphenyl bond and perform a series of geometry optimizations at fixed increments of the dihedral angle (e.g., every 10 degrees from 0 to 180 degrees).

-

Identify Transition States: Locate the transition states for rotation on the potential energy surface. These correspond to the energy maxima.

-

Calculate the Rotational Barrier: The rotational energy barrier is the energy difference between the ground state and the highest energy transition state.

Applications in Drug Discovery and Asymmetric Catalysis

The unique, rigid, and chiral three-dimensional structure of atropisomeric biphenyls makes them highly valuable in several areas of chemistry.

-

Drug Discovery: Atropisomerism is increasingly recognized as a key structural feature in drug design.[2] The two atropisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of single-enantiomer atropisomeric drugs is often desirable. Several FDA-approved drugs are atropisomers.[22]

-

Asymmetric Catalysis: Chiral biphenyls, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are a cornerstone of asymmetric catalysis.[10] The C2-symmetric and conformationally rigid backbone of these ligands creates a well-defined chiral environment around the metal center, enabling high enantioselectivities in a wide range of chemical transformations.

Conclusion

Atropisomerism in ortho-substituted biphenyls is a rich and multifaceted field of stereochemistry with significant practical implications. A thorough understanding of the principles governing this phenomenon, from the structural factors influencing rotational barriers to the methods for their synthesis, resolution, and characterization, is essential for researchers in both academic and industrial settings. The continued development of novel synthetic strategies and a deeper appreciation of the role of atropisomerism in biological systems will undoubtedly lead to further advancements in drug discovery, catalysis, and materials science. This guide has provided a comprehensive overview of the core concepts and practical considerations, serving as a valuable resource for those working with or seeking to explore the fascinating world of atropisomeric biphenyls.

References

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Biological stereoselectivity of atropisomeric natural products and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A twist of nature – the significance of atropisomers in biological systems - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 7. researchgate.net [researchgate.net]

- 8. xray.uky.edu [xray.uky.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. myuchem.com [myuchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. hplc.today [hplc.today]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. How to Interpret a Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Interpret Circular Dichroism Data for Accurate Structural Insights - Creative Proteomics [iaanalysis.com]

- 20. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. biomedres.us [biomedres.us]

- 22. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of Benzylbiphenylol

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of benzylbiphenylol. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of benzylbiphenylol in bulk drug substance and pharmaceutical formulations. The separation was optimized using a biphenyl stationary phase, which provides enhanced selectivity for aromatic compounds through π-π interactions. Method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

Benzylbiphenylol (3-benzyl-2-phenylphenol) is a complex phenolic compound with a molecular structure featuring biphenyl, benzyl, and phenol moieties (Figure 1). Its aromatic nature makes it a candidate for various applications in drug development and chemical synthesis. Ensuring the purity and stability of such active pharmaceutical ingredients (APIs) is a critical requirement for regulatory approval and patient safety. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.[5]

The development of a stability-indicating analytical method is essential to separate the intact API from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[6] This ensures that the analytical procedure can accurately measure the drug substance without interference.[6] This note provides a comprehensive guide for researchers and drug development professionals on a scientifically sound HPLC-UV method for benzylbiphenylol analysis.

Figure 1. Chemical Structure of Benzylbiphenylol (3-benzyl-2-phenylphenol).

Scientific Rationale and Method Development Strategy

The strategy for developing this method was grounded in the physicochemical properties of benzylbiphenylol and established chromatographic principles.

Physicochemical Properties of Benzylbiphenylol

A thorough understanding of the analyte's properties is foundational to rational method development.

-

Structure and Polarity : Benzylbiphenylol (C₁₉H₁₆O) is a largely non-polar molecule due to its extensive aromatic system (two phenyl rings and a benzyl group).[7] The presence of a single hydroxyl group introduces a polar site. This overall hydrophobic character makes it an ideal candidate for reversed-phase HPLC.[8][9]

-

UV Absorbance : The conjugated π-electron systems of the biphenyl and benzyl groups are strong chromophores. Biphenyl itself exhibits a strong absorbance maximum around 250 nm.[11][12] The presence of the hydroxyl group (an auxochrome) on the aromatic ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, likely in the 260-280 nm range.[13] A photodiode array (PDA) detector is recommended to scan the spectrum and select the optimal wavelength for detection and peak purity analysis. For this method, 270 nm was chosen as a suitable wavelength for sensitive detection.

Chromatographic Method Development

The choices for the stationary phase, mobile phase, and other chromatographic parameters were made to achieve optimal resolution, peak shape, and analysis time.

-

Column Selection : A standard C18 column can retain benzylbiphenylol based on hydrophobicity. However, for a molecule with multiple aromatic rings, a stationary phase capable of alternative interactions can offer superior selectivity, especially for separating structurally similar impurities or degradants. A biphenyl stationary phase was selected for this method. Biphenyl columns provide π-π interactions in addition to hydrophobic interactions, which enhances the retention and resolution of aromatic and unsaturated compounds.[14][15][16] This is particularly advantageous for separating positional isomers or related aromatic substances.[6][17]

-

Mobile Phase Optimization :

-

Organic Modifier : Acetonitrile was chosen over methanol as the organic component of the mobile phase. Acetonitrile typically provides lower backpressure and better UV transparency at lower wavelengths.

-

Aqueous Phase and pH Control : To suppress the ionization of the phenolic hydroxyl group and ensure sharp, symmetrical peaks, the aqueous phase was acidified. A 0.1% solution of phosphoric acid in water was used to maintain a consistent and low pH (around 2.5).

-

Elution Mode : A gradient elution was selected to ensure that any potential degradation products, which may have a wide range of polarities, are eluted with good peak shape within a reasonable runtime. A gradient from a lower to a higher concentration of acetonitrile allows for the elution of more polar compounds early in the run and retains the highly non-polar analyte and impurities long enough for good separation.

-

Experimental Protocols

Materials and Equipment

| Reagents and Materials | Equipment |

| Benzylbiphenylol Reference Standard | HPLC system with quaternary pump, autosampler, column oven, and PDA detector |

| Acetonitrile (HPLC Grade) | Analytical Balance |

| Water (HPLC Grade) | pH Meter |

| Phosphoric Acid (85%, Analytical Grade) | Syringe filters (0.45 µm, PTFE) |

| Hydrochloric Acid (Analytical Grade) | Volumetric flasks and pipettes |

| Sodium Hydroxide (Analytical Grade) | |

| Hydrogen Peroxide (30%, Analytical Grade) |

Chromatographic Conditions

| Parameter | Condition |

| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-18.1 min: 90-50% B; 18.1-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm (with PDA scan from 200-400 nm) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Benzylbiphenylol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Prepare the sample containing benzylbiphenylol to achieve a final concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation Workflow

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4]

Forced Degradation (Specificity) Protocol

To demonstrate the stability-indicating nature of the method, benzylbiphenylol solution (1000 µg/mL) was subjected to stress conditions. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient.[14]

-

Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 50 mL with diluent.

-

Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 50 mL with diluent.

-

Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 50 mL with diluent.

-

Thermal Degradation: Expose solid benzylbiphenylol powder to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

-

Photolytic Degradation: Expose a 100 µg/mL solution of benzylbiphenylol to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

All stressed samples were diluted to a final concentration of 100 µg/mL and analyzed. The chromatograms were evaluated for the resolution between the parent benzylbiphenylol peak and any degradation product peaks.

Results and Discussion

Method Performance and System Suitability

The developed method demonstrated excellent chromatographic performance. The retention time for benzylbiphenylol was approximately 12.5 minutes. System suitability parameters were well within the acceptable limits, as shown in Table 2, indicating the reliability of the chromatographic system.

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 15,000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.4% |

Validation Summary

The method was successfully validated, and the results are summarized in Table 3.

Table 3: Summary of Method Validation Results

| Parameter | Result |

| Specificity | No interference from blank, placebo, or degradation products. All degradant peaks were well-resolved from the main peak (Resolution > 2.0). |

| Linearity (Range) | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% |

| Precision (%RSD) | Repeatability: 0.5%; Intermediate Precision: 0.8% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition. |

The forced degradation studies showed that benzylbiphenylol is susceptible to degradation under oxidative and strong basic conditions, with minor degradation under acidic and photolytic stress. The method was able to resolve all major degradation peaks from the parent peak, confirming its stability-indicating capability.

Logical Relationship of Method Parameters

The successful development of this HPLC method relies on the interplay between various parameters to achieve the desired chromatographic outcome: a robust and reliable separation. The following diagram illustrates these causal relationships.

Conclusion

A selective, precise, and accurate stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantitative analysis of benzylbiphenylol. The use of a biphenyl column provided enhanced selectivity for this highly aromatic compound. The validation results confirm that the method is suitable for its intended purpose in a quality control environment, capable of separating the main compound from its degradation products and ensuring reliable purity and stability assessment.

References

-

Lopes, P. A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(1), 1-15. Retrieved from [Link]

-

Olkowski, A. A., et al. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13/54(SI 2), 53-56. Retrieved from [Link]

-

Liner, D., & Kirkland, J. J. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 384-391. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

-

Robbins, R. J. (2013). Techniques for Analysis of Plant Phenolic Compounds. Current Protocols in Food Analytical Chemistry, F6.1.1-F6.1.24. Retrieved from [Link]

-

Cheng, J., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances, 12(25), 15951-15959. Retrieved from [Link]

-

Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach, 138. Retrieved from [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

-

Stankovic, D. M., et al. (2016). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society, 81(10), 1145-1154. Retrieved from [Link]

-

Koulis, G., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Analytical & Pharmaceutical Research, 7(5), 534-539. Retrieved from [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Wang, J., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Communications Chemistry, 7(1), 1-12. Retrieved from [Link]

-

He, P., et al. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry, 66(23), 15883-15893. Retrieved from [Link]

-

Pan, X., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159-3164. Retrieved from [Link]

-

S M, K., & H, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549. Retrieved from [Link]

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Retrieved from [Link]

-

Li, H., et al. (2024). Revisiting the prediction of aqueous solubility for drug molecules with explainable machine learning models. arXiv preprint arXiv:2308.12325. Retrieved from [Link]

-

Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

-

Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

-

Kumar, V., et al. (2024). An empirical predictive model for determining the aqueous solubility of BCS class IV drugs in amorphous solid dispersions. Drug Development and Industrial Pharmacy, 50(3), 236-247. Retrieved from [Link]

-

Lee, J., et al. (2017). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. South African Journal of Botany, 112, 127-132. Retrieved from [Link]

-

LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Clark, J. (2022). the Beer-Lambert Law. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). Benzylbiphenylol. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Bibenzyl. Retrieved from [Link]

-

Kumar, D. S., et al. (2018). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. JETIR, 5(9), 565-580. Retrieved from [Link]

Sources

- 1. UV-Vis Spectrum of Bibenzyl | SIELC Technologies [sielc.com]

- 2. peerj.com [peerj.com]

- 3. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 4. Frontiers | Fragment-pair based drug molecule solubility prediction through attention mechanism [frontiersin.org]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arxiv.org [arxiv.org]

- 9. An empirical predictive model for determining the aqueous solubility of BCS class IV drugs in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mpinat.mpg.de [mpinat.mpg.de]

- 11. helixchrom.com [helixchrom.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

The Benzyl-Biphenylol Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of the Benzyl-Biphenylol Core

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The benzyl-biphenylol scaffold, a unique structural motif combining the aromatic elegance of a biphenyl system with the conformational flexibility and interactive potential of a benzyl group, has emerged as a promising platform for the development of novel therapeutic agents. This guide provides an in-depth exploration of the benzyl-biphenylol scaffold, offering detailed application notes, synthetic protocols, and insights into its structure-activity relationships (SAR). Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile scaffold in their own research endeavors.

The biphenyl moiety itself is a well-established constituent of numerous biologically active compounds, prized for its ability to engage in π-π stacking and hydrophobic interactions within protein binding pockets.[1][2] The addition of a benzyl group introduces a three-dimensional vector, allowing for the exploration of more extensive and intricate binding sites. Furthermore, the hydroxyl group of the biphenylol provides a critical hydrogen bonding point, capable of anchoring the molecule to its target and significantly influencing its pharmacokinetic and pharmacodynamic properties. The strategic combination of these three components—benzyl, biphenyl, and hydroxyl—creates a chemically tractable and biologically relevant scaffold with broad therapeutic potential.

This document will delve into the synthetic strategies for accessing benzyl-biphenylol derivatives, provide detailed protocols for their biological evaluation, and analyze the key SAR principles that govern their activity. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can confidently navigate the complexities of drug design and unlock the full therapeutic potential of the benzyl-biphenylol scaffold.

Strategic Synthesis of Benzyl-Biphenylol Derivatives

The synthesis of a diverse library of benzyl-biphenylol analogs is fundamental to exploring their therapeutic potential. The modular nature of this scaffold lends itself to convergent synthetic strategies, allowing for the independent modification of the benzyl and biphenylol moieties. A general and robust approach involves the coupling of a suitably functionalized biphenylol with a benzyl halide.

Core Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzyl-biphenylol derivatives, highlighting the key stages of precursor synthesis and final coupling.

Caption: Generalized synthetic workflow for benzyl-biphenylol analogs.

Detailed Experimental Protocol: Synthesis of a Model Benzyl-Biphenylol Compound

This protocol outlines the synthesis of 4-(benzyloxy)-[1,1'-biphenyl]-4-ol, a representative example of the benzyl-biphenylol scaffold.

Part 1: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-yl acetate (Protected Biphenylol)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 4-acetoxyphenylboronic acid (1.0 eq), 4-bromo-iodobenzene (1.1 eq), potassium carbonate (3.0 eq), and palladium(II) acetate (0.02 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water (to a concentration of 0.1 M with respect to the boronic acid).

-

Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the protected biphenylol.

Part 2: Williamson Ether Synthesis

-

Reaction Setup: To a solution of the protected biphenylol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

-

Reaction: Stir the reaction mixture at 60 °C for 6 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and pour into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography to yield the protected benzyl-biphenylol ether.

Part 3: Deprotection

-

Reaction Setup: Dissolve the protected benzyl-biphenylol ether (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF).

-

Reaction: Add a 2 M aqueous solution of sodium hydroxide (3.0 eq) and stir at room temperature for 2 hours.

-

Workup: Neutralize the reaction mixture with 1 M hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Product: The resulting solid is the final benzyl-biphenylol analog, which can be further purified by recrystallization if necessary.

Biological Applications and Structure-Activity Relationship (SAR) Insights

The benzyl-biphenylol scaffold has shown promise in a variety of therapeutic areas, owing to its ability to be tailored for specific biological targets. The following sections highlight key applications and the underlying SAR principles.

Application as Tyrosinase Inhibitors for Hyperpigmentation Disorders

Derivatives of hydroxyphenyl benzyl ethers have been investigated as potent skin-whitening agents due to their ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[3]

Structure-Activity Relationship:

-

Hydroxyl Group Position: Compounds with a 4-hydroxyphenyl moiety generally exhibit superior inhibitory activity compared to other substitution patterns. This suggests that the para-hydroxyl group is crucial for binding to the active site of tyrosinase.[3]

-

Benzyl Ring Substitution: The electronic nature of substituents on the benzyl ring can modulate activity. Electron-donating groups at the para-position of the benzyl ring tend to enhance antioxidant activity, which can contribute to the overall skin-lightening effect.[3]

-

Dihydroxyphenyl Analogs: While 4-hydroxyphenyl derivatives are potent inhibitors of melanin synthesis, 3,5-dihydroxyphenyl benzyl ether analogs have been shown to be more effective at directly inhibiting tyrosinase function.[3]

| Compound Type | Target Activity | Key Structural Feature |